molecular formula C9H5F3N2O B12983327 3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole

3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole

Cat. No.: B12983327
M. Wt: 214.14 g/mol
InChI Key: LPEZPPVFFQTJOA-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with appropriate reagents under controlled conditions. One common method includes the cyclization of the hydrazide with a nitrile oxide intermediate, which is generated in situ . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 3-(3-trifluoromethyl-phenyl)-[1,2,4]oxadiazole. For instance, derivatives of oxadiazoles have demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cancer progression has been a focal point of research.

  • Case Study 1 : A derivative of 1,3,4-oxadiazole exhibited an IC50 value of 0.78 μM against HT-29 colon cancer cells by inhibiting EGFR and CDK2 kinases . This underscores the potential of trifluoromethyl-substituted oxadiazoles in targeted cancer therapies.
  • Case Study 2 : Another study reported that a related oxadiazole compound showed high potency against multiple cancer types, including CNS and renal cancers, with growth inhibition percentages exceeding 90% in sensitive cell lines .
CompoundCell LineIC50 (μM)Mechanism
1HT-290.78EGFR/CDK2 inhibition
2SNB-75 (CNS)-Growth inhibition 95.70%

Neuroprotective Effects
In addition to anticancer properties, oxadiazole derivatives have been investigated for their neuroprotective effects. Research indicates that certain oxadiazoles can modulate nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.

  • Case Study 3 : A novel derivative was found to alleviate symptoms related to cognitive deficits and depression in animal models by acting on nicotinic receptors . This suggests potential therapeutic applications for conditions such as Alzheimer's disease and schizophrenia.

Materials Science Applications

Fluorescent Materials
The incorporation of trifluoromethyl groups into oxadiazoles enhances their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

  • Case Study 4 : Research demonstrated that trifluoromethyl-substituted oxadiazoles exhibit strong fluorescence and thermal stability, making them promising candidates for OLED materials . Their tunable electronic properties allow for optimization in various optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenyl-1,2,4-triazole
  • 3-(Trifluoromethyl)phenyl-1,2,4-thiadiazole
  • 3-(Trifluoromethyl)phenyl-1,2,4-oxazole

Uniqueness

3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds .

Biological Activity

3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This compound structure features a trifluoromethyl group that enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study indicated that compounds with the oxadiazole scaffold showed high potency against various cancer cell lines. The antiproliferative activity of several derivatives was evaluated against multiple cancer types, including breast and prostate cancers. Notably, compounds derived from the oxadiazole structure displayed IC50 values in the low micromolar range, indicating effective inhibition of cancer cell growth .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AMDA-MB-4680.67
Compound BHCT-1160.80
Compound CPC-30.87

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored extensively. For example, studies have shown that certain oxadiazoles exhibit activity against Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) as low as 0.045 µg/mL for some derivatives . This highlights the potential use of these compounds in treating resistant bacterial strains.

Table 2: Antimicrobial Activity Against Mtb

Compound NameMIC (µg/mL)
Compound X0.045
Compound Y0.25

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory : Certain compounds have demonstrated significant anti-inflammatory activity comparable to established drugs like indomethacin .
  • Anticonvulsant : Some derivatives have been evaluated for anticonvulsant activity and were found to exhibit lower neurotoxicity than traditional anticonvulsants .
  • Neuroprotective Effects : Compounds with trifluoromethyl substitutions have been noted for their potential to ameliorate cognitive dysfunction in models of Alzheimer's disease .

Case Studies

  • Anticancer Screening : A comprehensive study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated that certain trifluoromethyl-substituted oxadiazoles had superior growth inhibition compared to standard chemotherapeutics .
  • Tuberculosis Treatment : A specific derivative was tested against both drug-sensitive and resistant strains of Mtb, showing promising results that warrant further investigation into its mechanism of action and potential clinical applications .

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-13-5-15-14-8/h1-5H

InChI Key

LPEZPPVFFQTJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC=N2

Origin of Product

United States

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